

Spectroscopic Analysis of (1S)-(+)-Neomenthyl Acetate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (1S)-(+)-Neomenthyl acetate

Cat. No.: B1199892

[Get Quote](#)

This technical guide provides an in-depth overview of the spectroscopic data for **(1S)-(+)-Neomenthyl acetate**, a significant chiral compound in flavor, fragrance, and pharmaceutical research. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, along with the experimental protocols for these analyses, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

(1S)-(+)-Neomenthyl acetate is a monoterpenoid ester with the chemical formula $C_{12}H_{22}O_2$ and a molecular weight of 198.30 g/mol .[\[1\]](#)[\[2\]](#) Its structure is characterized by a cyclohexane ring with methyl and isopropyl substituents, and an acetate group, conferring its characteristic minty aroma.

Systematic Name: [(1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] acetate[\[1\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the molecular structure of organic compounds. The following tables summarize the 1H and ^{13}C NMR spectral data for **(1S)-(+)-Neomenthyl acetate**.

Table 1: 1H NMR Spectroscopic Data for **(1S)-(+)-Neomenthyl Acetate**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not available in a readily summarizable format in the provided search results.			

Table 2: ^{13}C NMR Spectroscopic Data for **(1S)-(+)-Neomenthyl Acetate**

Chemical Shift (δ) ppm	Assignment
Data not available in a readily summarizable format in the provided search results.	

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **(1S)-(+)-Neomenthyl acetate** is characterized by the presence of a strong ester carbonyl stretch.

Table 3: Key IR Absorption Bands for **(1S)-(+)-Neomenthyl Acetate**

Wavenumber (cm^{-1})	Functional Group
~1740	C=O (Ester carbonyl stretch)
~1240	C-O (Ester stretch)
2850-2960	C-H (Alkyl stretch)

Experimental Protocols

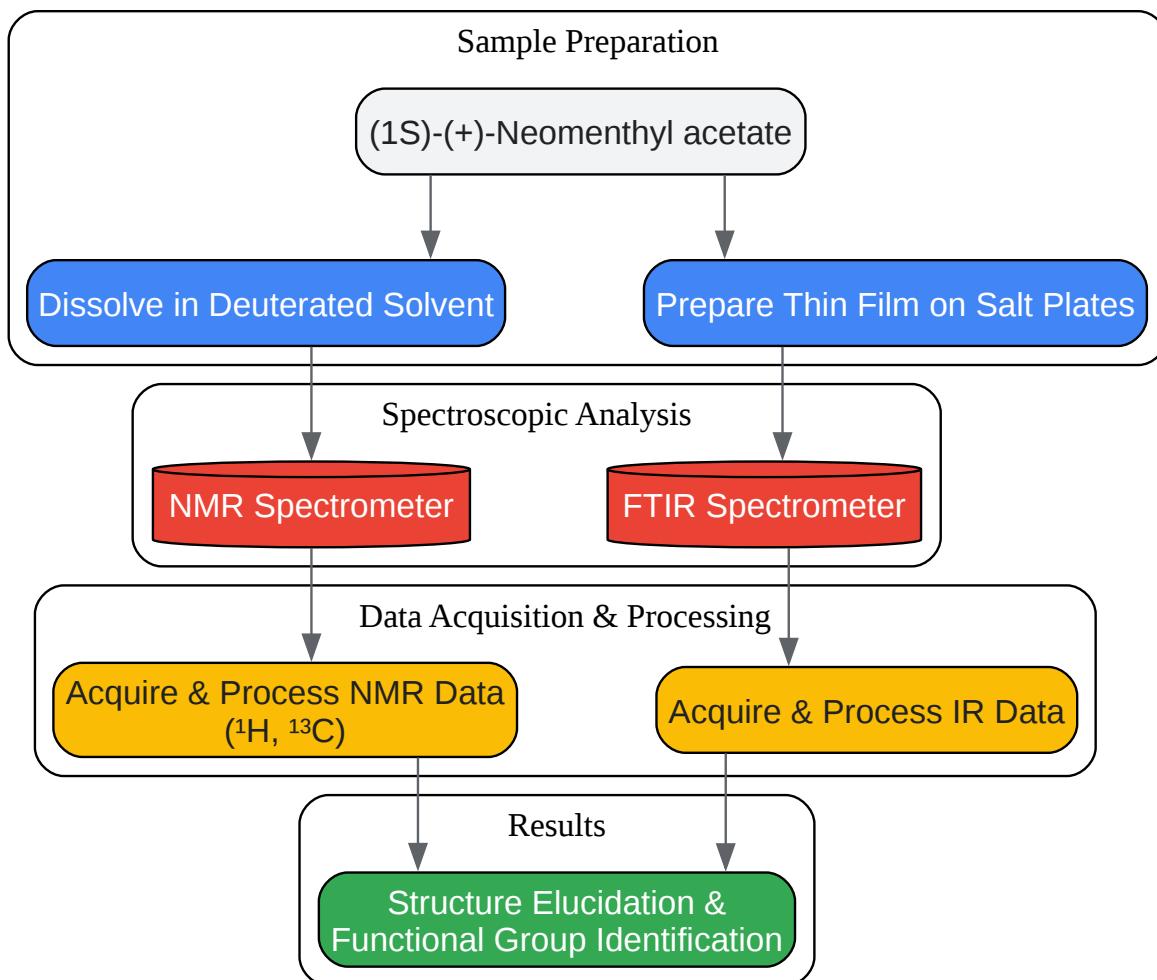
Detailed experimental procedures are crucial for the reproducibility of spectroscopic data.

4.1. NMR Spectroscopy Protocol

A general protocol for obtaining NMR spectra of **(1S)-(+)-Neomenthyl acetate** is as follows:

- Sample Preparation: Dissolve approximately 5-10 mg of **(1S)-(+)-Neomenthyl acetate** in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in a standard 5 mm NMR tube. The use of deuterated solvents is essential to avoid large solvent signals in the ^1H NMR spectrum.[3]
- Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ^1H NMR.
- Data Acquisition:
 - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
 - Acquire the ^1H NMR spectrum using a standard pulse sequence. Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans.
 - For ^{13}C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance signal-to-noise. A larger number of scans is usually required due to the lower natural abundance of the ^{13}C isotope.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
 - Phase and baseline correct the spectrum.
 - Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C) or an internal standard like tetramethylsilane (TMS).
 - Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons.

4.2. IR Spectroscopy Protocol


The IR spectrum of **(1S)-(+)-Neomenthyl acetate** can be obtained using the following protocol:

- Sample Preparation (Thin Film Method):

- As **(1S)-(+)-Neomenthyl acetate** is a liquid at or near room temperature, the thin film method is suitable.[4]
- Place a small drop of the neat liquid sample between two IR-transparent salt plates (e.g., NaCl or KBr).[5]
- Gently press the plates together to form a thin, uniform film. Avoid applying excessive pressure to prevent damage to the plates.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the clean salt plates to subtract any atmospheric (e.g., CO₂, H₂O) or plate absorptions.
 - Place the sample-containing salt plates in the spectrometer's sample holder.
 - Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
- Data Processing:
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
 - Identify and label the major absorption peaks.

Experimental Workflow Visualization

The logical flow for the spectroscopic analysis of **(1S)-(+)-Neomenthyl acetate** is depicted below.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis of **(1S)-(+)-Neomenthyl Acetate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (+)-Neomenthyl acetate | C12H22O2 | CID 75699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. (+)-neomenthyl acetate, 2552-91-2 [thegoodscentscompany.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Spectroscopic Analysis of (1S)-(+)-Neomenthyl Acetate: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1199892#spectroscopic-data-for-1s-neomenthyl-acetate-nmr-ir>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com